molecular formula C11H13BFNO4 B1531000 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid CAS No. 1072951-41-7

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B1531000
CAS No.: 1072951-41-7
M. Wt: 253.04 g/mol
InChI Key: PGPWWCUYTSKDEA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C11H13BFNO4 . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group, a fluorine atom, and a morpholine ring attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Derivative: The initial step involves the formation of the phenylboronic acid derivative through a reaction between a phenylboronic acid and a fluorinated aromatic compound.

    Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where the fluorine atom on the aromatic ring is replaced by the morpholine group.

    Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Functionalized Derivatives: Obtained through substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Investigated for its potential use in the development of pharmaceutical compounds.

Industry:

    Material Science: Employed in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid primarily involves its role as a boronic acid reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The morpholine group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 2-(Morpholine-4-carbonyl)phenylboronic acid
  • 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid distinguishes it from other similar compounds. This fluorine atom can influence the electronic properties and reactivity of the compound.
  • Morpholine Group: The morpholine group provides additional functionality, allowing for further derivatization and applications in various fields.

Properties

IUPAC Name

[2-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-2-1-8(7-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWWCUYTSKDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674634
Record name [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-41-7
Record name [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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